trans-Decahydroquinoline
Overview
Description
Trans-Decahydroquinoline (TDQ), also known as decahydroquinoline, is a bicyclic organic compound with a chemical formula of C10H19N. It is a colorless liquid with a characteristic odor and is widely used in organic synthesis reactions. TDQ is a versatile compound that has attracted significant attention from researchers due to its unique properties, including its ability to act as a chiral auxiliary and its potential as a precursor for the synthesis of biologically active compounds.
Mechanism Of Action
The mechanism of action of TDQ is not well understood. However, it is believed that TDQ acts as a Lewis base and can coordinate with metal ions. TDQ can also form hydrogen bonds with other molecules, which can influence its reactivity in organic synthesis reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of TDQ. However, studies have shown that TDQ can act as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. TDQ has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
TDQ has several advantages for use in lab experiments. It is a versatile compound that can be used in a wide range of organic synthesis reactions. TDQ is also readily available and relatively inexpensive. However, TDQ has some limitations, including its potential toxicity and its limited solubility in some solvents.
Future Directions
There are several future directions for research on TDQ. One potential area of research is the development of new methods for the synthesis of TDQ and its derivatives. Another area of research is the study of the mechanism of action of TDQ and its potential applications in catalysis reactions. Additionally, further research is needed to understand the biochemical and physiological effects of TDQ and its potential use as a therapeutic agent.
Conclusion
In conclusion, TDQ is a versatile compound that has attracted significant attention from researchers due to its unique properties and potential applications in organic synthesis reactions. TDQ can act as a chiral auxiliary and can be used as a precursor for the synthesis of biologically active compounds. TDQ has several advantages for use in lab experiments, including its versatility and availability. However, further research is needed to understand the biochemical and physiological effects of TDQ and its potential use as a therapeutic agent.
Synthesis Methods
TDQ can be synthesized using various methods, including the hydrogenation of quinoline or 1,2,3,4-tetrahydroquinoline, the reduction of quinoline N-oxide, and the cyclization of 1,5-diaminopentane. The most commonly used method for the synthesis of TDQ is the catalytic hydrogenation of quinoline or 1,2,3,4-tetrahydroquinoline using a metal catalyst such as palladium or platinum. This method is simple, efficient, and produces high yields of TDQ.
Scientific Research Applications
TDQ has been extensively studied for its potential applications in organic synthesis reactions. TDQ can act as a chiral auxiliary, which can be used to synthesize enantiomerically pure compounds. TDQ can also be used as a precursor for the synthesis of biologically active compounds such as alkaloids, amino acids, and peptides. In addition, TDQ has been studied for its potential use as a ligand in asymmetric catalysis reactions.
properties
IUPAC Name |
(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIYWUALSJREP-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883351 | |
Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Decahydroquinoline | |
CAS RN |
767-92-0 | |
Record name | rel-(4aR,8aS)-Decahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-decahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.